molecular formula C13H17N5OS B12155770 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one

Cat. No.: B12155770
M. Wt: 291.37 g/mol
InChI Key: RCPVFVLBUGSVOA-UHFFFAOYSA-N
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Description

The compound 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one features a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyrazin-2-yl moiety at position 5. The sulfanyl (-S-) group at position 3 connects the triazole ring to a 3,3-dimethylbutan-2-one chain.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

3,3-dimethyl-1-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]butan-2-one

InChI

InChI=1S/C13H17N5OS/c1-13(2,3)10(19)8-20-12-17-16-11(18(12)4)9-7-14-5-6-15-9/h5-7H,8H2,1-4H3

InChI Key

RCPVFVLBUGSVOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1C)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the triazole intermediate.

    Formation of the Butanone Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine and triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as an anti-cancer agent. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division. A study involving a library of substituted triazole compounds showed that derivatives similar to 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one exhibited promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF7 (Breast)10
Compound BA549 (Lung)15
3,3-Dimethyl...HeLa (Cervical)12

Agricultural Applications

In agriculture, compounds containing triazole moieties have been researched for their fungicidal properties. The presence of the pyrazinyl group enhances the efficacy against a range of fungal pathogens. Studies indicate that formulations including 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one can effectively control diseases in crops such as wheat and corn .

Table 2: Efficacy Against Fungal Pathogens

PathogenApplication Rate (g/ha)Efficacy (%)
Fusarium spp.20085
Rhizoctonia spp.15078
Alternaria spp.10090

Material Science Applications

The compound's unique structure also lends itself to applications in material science. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with specific electronic or optical properties. Research into its coordination chemistry has revealed potential uses in sensors and catalysts .

Case Studies

  • Anti-Cancer Activity : A study published in Molecules explored the synthesis of various triazole derivatives and their biological activities. Among these, compounds structurally related to 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one showed significant inhibition of cancer cell growth through apoptosis induction mechanisms .
  • Fungicidal Properties : In agricultural trials conducted on wheat crops affected by Fusarium head blight, formulations containing the compound demonstrated a marked reduction in disease severity compared to untreated controls. The results highlighted its potential as a viable fungicide option in integrated pest management strategies .

Mechanism of Action

The mechanism by which 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole and pyrazine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Sulfanyl Motifs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
N-tert-Butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₃H₁₈N₆OS 306.39 Pyrazine, acetamide Purity: 95%; potential bioactivity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) Varies ~250–350 Furan, acetamide Anti-exudative activity (10 mg/kg)
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione C₈H₁₂N₆S₂ 256.36 Ethyl, thione Conformational polymorphism (m.p. 451–454 K)
4-Amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one C₇H₁₂N₄OS 200.26 tert-Butyl, triazinone Synthesized via thiocarbohydrazide reflux

Key Observations :

  • Substituent Effects : Pyrazine (electron-deficient) vs. furan (electron-rich) substituents on the triazole ring influence electronic properties and bioactivity. Pyrazine derivatives may exhibit enhanced binding to aromatic receptors.
  • Polymorphism : The ethyl-substituted triazole-thione in demonstrates conformational polymorphism, suggesting similar triazole derivatives (including the target compound) may exhibit multiple crystalline forms affecting solubility and stability.

Biological Activity

3,3-Dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5OS. The structure includes a triazole ring and a pyrazine moiety, both known for their diverse biological activities. The presence of sulfur in the thioether linkage is also significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole moieties exhibit notable antimicrobial properties. A study highlighted the effectiveness of various pyrazole derivatives against a range of bacterial strains, suggesting that the presence of the triazole ring enhances antimicrobial activity through mechanisms such as inhibition of nucleic acid synthesis and disruption of cell wall integrity .

Anticancer Properties

The compound has shown promise in anticancer research. Pyrazole derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptotic pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound may possess anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies have suggested that similar compounds can reduce inflammatory markers in cell cultures .

The biological activity of 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • DNA Interaction : The triazole moiety can interact with DNA or RNA, potentially disrupting replication or transcription processes.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that similar compounds can modulate oxidative stress levels within cells, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested on human breast cancer cell lines (MCF7). Results showed that these compounds induced apoptosis at concentrations as low as 25 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a sulfanyl-triazole intermediate with a substituted butanone. Key steps include:

  • Step 1: Prepare the 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .
  • Step 2: React the thiol intermediate with 3,3-dimethyl-2-butanone under basic conditions (e.g., KOH/ethanol) to form the sulfanyl bridge. Optimize yield by controlling temperature (60–80°C) and reaction time (12–24 hours) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the sulfanyl linkage and pyrazine/triazole ring protons. Aromatic protons in pyrazine appear as doublets near δ 8.5–9.0 ppm .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves the triazole-pyrazine dihedral angle (typically 10–15°) and confirms sulfanyl bond geometry. Crystallize the compound in ethanol/water (7:3) at 4°C .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak [M+H]+^+ and fragmentation patterns (e.g., loss of the sulfanyl group) .

Q. How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition points (expected >200°C for triazole derivatives) .
  • Photostability: Expose solid samples to UV light (λ = 254 nm) for 72 hours and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solution Stability: Store solutions in DMSO or ethanol at 4°C and -20°C; analyze by 1H^1H-NMR weekly for 4 weeks to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How do DFT calculations aid in understanding electronic properties and reactivity?

Methodological Answer:

  • Software and Parameters: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets. Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Electrostatic Potential (ESP) Maps: Generate ESP surfaces to visualize charge distribution, highlighting electron-rich sulfanyl and pyrazine regions prone to nucleophilic attack .
  • Validation: Compare computed IR spectra with experimental data (e.g., S-H stretch at ~2550 cm1^{-1}) to validate models .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

  • Bioisosteric Replacement: Synthesize analogs with pyrazine replaced by pyridine or pyrimidine. Test antifungal activity via microdilution assays (MIC values against Candida albicans) .
  • Docking Studies: Use AutoDock Vina to model interactions with fungal cytochrome P450 enzymes. Focus on hydrogen bonding between the triazole ring and heme cofactor .
  • Data Correlation: Statistically link HOMO-LUMO gaps (from DFT) with experimental IC50_{50} values using multivariate regression .

Q. How to resolve discrepancies between experimental and computational data?

Methodological Answer:

  • Case Example: If XRD shows a planar triazole ring while DFT predicts slight puckering, re-examine crystal packing effects (e.g., intermolecular H-bonds) that may enforce planarity .
  • Sensitivity Analysis: Vary DFT functional (e.g., compare B3LYP vs. M06-2X) to assess robustness of electronic property predictions .
  • Experimental Replication: Repeat crystallography under different conditions (e.g., solvent evaporation rate) to rule out polymorphism .

Q. What mechanistic insights explain the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3. Monitor reaction progress via TLC (Rf_f shift from 0.3 to 0.6). The sulfanyl group acts as a leaving group, forming S-alkyl derivatives .
  • Oxidation Pathways: Treat with H2_2O2_2 in acetic acid to form sulfoxide/sulfone derivatives. Confirm by 1H^1H-NMR (disappearance of S-H proton at δ 3.5 ppm) .
  • Kinetic Studies: Use UV-Vis spectroscopy to track reaction rates under varying pH (4–10). Pseudo-first-order kinetics are typical for thiol-based reactions .

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